molecular formula C18H17NO B5147469 (E)-2,3-diphenyl-N-prop-2-enylprop-2-enamide

(E)-2,3-diphenyl-N-prop-2-enylprop-2-enamide

Cat. No.: B5147469
M. Wt: 263.3 g/mol
InChI Key: ZHTHNCIAYRZCBY-SAPNQHFASA-N
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Description

(E)-2,3-diphenyl-N-prop-2-enylprop-2-enamide is an organic compound characterized by its unique structure, which includes two phenyl groups and a prop-2-enyl group attached to an amide functional group

Properties

IUPAC Name

(E)-2,3-diphenyl-N-prop-2-enylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-2-13-19-18(20)17(16-11-7-4-8-12-16)14-15-9-5-3-6-10-15/h2-12,14H,1,13H2,(H,19,20)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTHNCIAYRZCBY-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,3-diphenyl-N-prop-2-enylprop-2-enamide typically involves the reaction of 2,3-diphenylprop-2-enal with prop-2-enylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-pressure reactors and automated control systems can help maintain optimal reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-2,3-diphenyl-N-prop-2-enylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated amides.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Bromine (Br₂), nitric acid (HNO₃)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated amides

    Substitution: Brominated or nitrated derivatives

Scientific Research Applications

(E)-2,3-diphenyl-N-prop-2-enylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2,3-diphenyl-N-prop-2-enylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2,3-diphenylprop-2-enamide
  • (E)-2,3-diphenyl-N-methylprop-2-enamide
  • (E)-2,3-diphenyl-N-ethylprop-2-enamide

Uniqueness

(E)-2,3-diphenyl-N-prop-2-enylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties

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